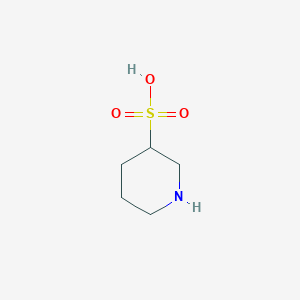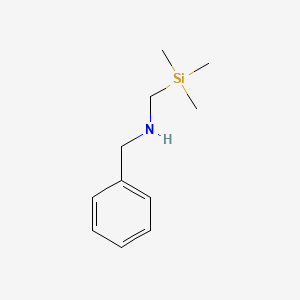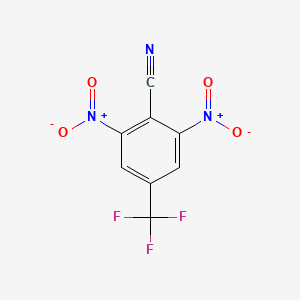
Piperidine-3-sulfonic Acid
Overview
Description
Piperidine-3-sulfonic acid is an organic compound that features a six-membered heterocyclic ring containing one nitrogen atom and a sulfonic acid group at the third position. This compound is a derivative of piperidine, which is known for its presence in various natural alkaloids and its significant role in the pharmaceutical industry .
Mechanism of Action
Mode of Action
Piperidine derivatives have been shown to interact with their targets, leading to changes in cellular processes . More research is needed to elucidate the specific interactions of Piperidine-3-sulfonic Acid with its targets.
Biochemical Pathways
Piperidine derivatives have been shown to regulate several crucial signaling pathways essential for the establishment of diseases such as stat-3, nf-κb, pi3k/akt, jnk/p38-mapk, tgf-ß/smad, smac/diablo, p-ib, etc
Result of Action
Piperidine derivatives have shown therapeutic potential against various diseases . More research is needed to describe the specific effects of this compound’s action.
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of piperidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of piperidine-3-sulfonic acid typically involves the sulfonation of piperidine. One common method is the oxidation of 3-chloropyridine to 3-chloropyridine-N-oxide, followed by the substitution of the chlorine atom with a sulfonic acid group . This process can be carried out using various catalysts and reagents, such as Raney nickel in an alkaline solution .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale sulfonation reactions using sulfur trioxide or chlorosulfonic acid. These methods are designed to maximize yield and purity while minimizing the production of hazardous by-products .
Chemical Reactions Analysis
Types of Reactions: Piperidine-3-sulfonic acid undergoes several types of chemical reactions, including:
Oxidation: The sulfonic acid group can be further oxidized under specific conditions.
Reduction: The compound can be reduced to form various derivatives.
Substitution: The sulfonic acid group can be substituted with other functional groups in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydroxide and various halides are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions include various piperidine derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals .
Scientific Research Applications
Piperidine-3-sulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.
Medicine: this compound derivatives are investigated for their potential therapeutic properties, including anticancer and antimicrobial activities
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Pyridine-3-sulfonic acid: Similar in structure but contains a nitrogen atom in the ring.
Piperidine-4-sulfonic acid: Differing only in the position of the sulfonic acid group.
Piperazine derivatives: Contain an additional nitrogen atom in the ring structure.
Uniqueness: Piperidine-3-sulfonic acid is unique due to its specific position of the sulfonic acid group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of certain pharmaceuticals and industrial chemicals .
Properties
IUPAC Name |
piperidine-3-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3S/c7-10(8,9)5-2-1-3-6-4-5/h5-6H,1-4H2,(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHRHBIGQXOSCLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30330408 | |
| Record name | Piperidine-3-sulfonic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30330408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51036-12-5 | |
| Record name | Piperidine-3-sulfonic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30330408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | piperidine-3-sulfonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Piperidine-3-sulfonic Acid has been shown to inhibit the phosphorylation of an approximately 44-kDa protein found in the mitochondrial fraction of rat hearts. While the exact function of this 44-kDa protein remains unclear, its phosphorylation state is thought to be involved in regulating mitochondrial function. Further research is needed to elucidate the precise mechanism of interaction and its implications on mitochondrial activity.
A: Studies indicate that the inhibitory activity of this compound on the phosphorylation of the 44-kDa protein is closely linked to its structural similarity to taurine. The presence of the N-C-C-S moiety within its semirigid saturated ring structure appears crucial for its activity. Interestingly, despite having a different electronic nature due to its zwitterionic form, taurine exhibits a competitive relationship with this compound, suggesting they might share a similar binding site. Further investigations into the SAR of related compounds could offer valuable insights into designing more potent and selective modulators of this phosphorylation pathway.
A: Research suggests that this compound acts mutually exclusive with taurine, indicating a similar mode of action. When combined in a fixed 1:1 ratio, their inhibitory effects on the 44-kDa protein phosphorylation exhibit slight antagonism across a range of concentrations. This observation suggests that these compounds might compete for the same binding site or influence a common downstream pathway. Further research is needed to fully understand the implications of their combined use.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-[(4-Bromophenyl)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1362618.png)

![[(4-Chloro-benzenesulfonyl)-methyl-amino]-acetic acid](/img/structure/B1362628.png)









